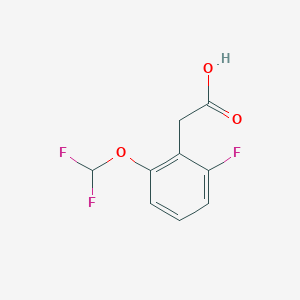

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid is a chemical compound. It is characterized by the InChI code 1S/C9H8F2O3/c10-9 (11)14-7-4-2-1-3-6 (7)5-8 (12)13/h1-4,9H,5H2, (H,12,13) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the title compound, 2,6-difluoro phenoxy acetic acid was synthesized by refluxing 2,6-difluorophenol with ethyl chloroacetate to achieve 2,6-difluoro phenoxy ethyl acetate, followed by the hydrolysis with sodium hydroxide in the presence of ethanol . Another study reported a direct synthesis of CH3COOH solely from CH4 via photochemical conversion without additional reagents .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the compound crystallizes in the monoclinic crystal system with the space group P21/n with unit cell parameters a = 4.2443 (3) Å, b = 20.0337 (14) Å, c = 9.2243 (8) Å, β = 96.258 (5)° and Z=4. The structure exhibits both inter and intra-molecular hydrogen bonds of the type C-H…O, O-H…O and C-H…F respectively .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2,2-Difluoro-2- (4- (trifluoromethoxy)phenyl)acetic acid is reported to be a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2,2-Difluoro-2- (fluorosulfonyl)acetic acid has a molecular weight of 96.03, a refractive index n20/D 1.344 (lit.), a boiling point of 132-134°C (lit.), a melting point of −1°C (lit.), and a density of 1.526 g/mL at 25°C (lit.) .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemical compound 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid is involved in various research areas, especially focusing on its synthesis, properties, and applications in the development of fluorinated compounds. One study highlights the use of fluoroform as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives, showcasing a process that operates at moderate temperatures to yield these products efficiently (Thomoson & Dolbier, 2013). This method's significance lies in its ability to introduce difluoromethoxy groups into aromatic compounds, demonstrating a practical approach to synthesizing fluorinated analogs which are highly relevant in pharmaceutical and agrochemical industries.

Fluorination Techniques and Applications

Another important aspect of research involves the development and optimization of fluorination techniques. Research into the fluorographic detection of radioactivity in polyacrylamide gels using acetic acid as a solvent for 2,5-diphenyloxazole (PPO) indicates a simplified and efficient method for detecting radioactivity, which could be applicable in various scientific studies requiring fluorographic analysis (Skinner & Griswold, 1983). This method's technical advantages include the elimination of pre-fixation steps and the compatibility with both agarose and acrylamide gels, offering a versatile tool for research in molecular biology and biochemistry.

Environmental and Safety Assessments

Additionally, studies on the safety assessment of related fluorinated compounds for use in food contact materials provide insights into the regulatory and environmental considerations necessary when developing new materials containing fluorinated compounds. The safety evaluation of perfluoro acetic acid derivatives, for example, underscores the importance of ensuring consumer safety and addressing potential health risks associated with exposure to these substances (Flavourings, 2014). Such assessments are crucial for the responsible development and application of fluorinated compounds in various industries, including food packaging and pharmaceuticals.

Mécanisme D'action

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, 2,2-Difluoro-2- (fluorosulfonyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(difluoromethoxy)-6-fluorophenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-6-2-1-3-7(15-9(11)12)5(6)4-8(13)14/h1-3,9H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKBHLSJKAEXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

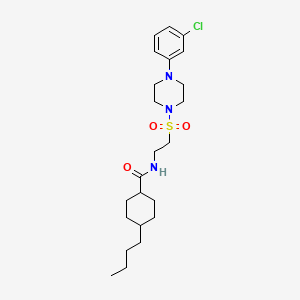

![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)

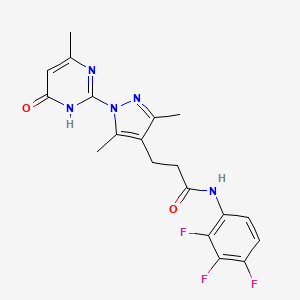

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

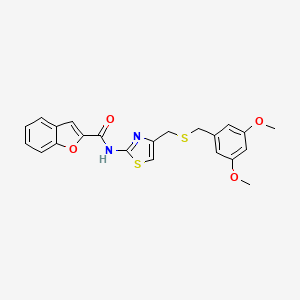

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)

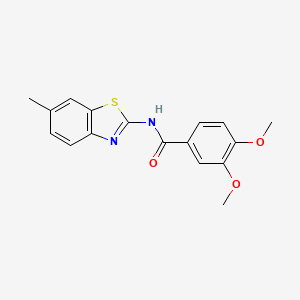

![2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol](/img/structure/B2652943.png)

![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)